molecular formula C7H15NO2 B13302018 2-(2-Amino-1-cyclopropylethoxy)ethan-1-ol

2-(2-Amino-1-cyclopropylethoxy)ethan-1-ol

Cat. No.: B13302018
M. Wt: 145.20 g/mol
InChI Key: STAFWBQXMAHCBH-UHFFFAOYSA-N
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Description

2-(2-Amino-1-cyclopropylethoxy)ethan-1-ol is an organic compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol . This compound is characterized by the presence of an amino group, a cyclopropyl group, and an ethoxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1-cyclopropylethoxy)ethan-1-ol typically involves the reaction of cyclopropylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as pyridine, and at a temperature range of 0°C to room temperature . The reaction mixture is then subjected to purification processes, including extraction and column chromatography, to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1-cyclopropylethoxy)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(2-Amino-1-cyclopropylethoxy)ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-1-cyclopropylethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The cyclopropyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethoxy)ethanol: Similar in structure but lacks the cyclopropyl group.

    2-(2-Aminoethylamino)ethanol: Contains an additional amino group, making it more reactive in certain reactions[][5].

Uniqueness

2-(2-Amino-1-cyclopropylethoxy)ethan-1-ol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous[5][5].

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-(2-amino-1-cyclopropylethoxy)ethanol

InChI

InChI=1S/C7H15NO2/c8-5-7(6-1-2-6)10-4-3-9/h6-7,9H,1-5,8H2

InChI Key

STAFWBQXMAHCBH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CN)OCCO

Origin of Product

United States

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